2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide
Description
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide (hereafter referred to by its full systematic name) is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidinone ring. Key structural features include:
- A 4-ethoxyphenyl group at position 3 of the pyrimidinone ring.
- A thioether-linked acetamide moiety at position 2, terminating in a 3-fluorophenyl substituent.
- A partially saturated tetrahydrothieno[3,2-d]pyrimidin system, contributing to conformational rigidity.
This class of compounds has been explored for diverse therapeutic targets, including kinase inhibition (e.g., VEGFR-2, p38 MAPK) and antimicrobial activity, depending on substituent modifications .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S2/c1-2-29-17-8-6-16(7-9-17)26-21(28)20-18(10-11-30-20)25-22(26)31-13-19(27)24-15-5-3-4-14(23)12-15/h3-9,12H,2,10-11,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEKBVMRWWCCAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Condensation Reaction: Methyl 3-aminothiophene-2-carboxylate reacts with formamidine acetate to form the thieno[3,2-d]pyrimidine core.
Chlorination: The intermediate undergoes chlorination to introduce a chloro group.
Nucleophilic Substitution: The chloro group is then substituted with a thioacetamide derivative to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitumor and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. For example, it has been shown to inhibit EZH2, an enzyme involved in gene expression regulation. This inhibition can lead to the suppression of tumor cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Variations and Molecular Properties
Key Observations :
Key Findings :
- VEGFR-2 Inhibition: Thieno[3,2-d]pyrimidines with urea linkers (e.g., 1-aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas) exhibit low nanomolar IC₅₀ values, suggesting the core structure’s suitability for kinase inhibition . The target compound’s thioacetamide linker may alter binding kinetics compared to ureas.
- Antimicrobial Activity : Analogous compounds with sulfamoylphenyl groups (e.g., Compound 11 ) show moderate activity against Gram-positive bacteria, implying that the target compound’s 4-ethoxyphenyl group might enhance solubility without compromising potency.
Pharmacokinetic and Physicochemical Properties
Table 3: Calculated Physicochemical Parameters*
| Compound | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 3.8 | 102.7 | 2 | 6 |
| ZINC2719983 | 4.2 | 95.5 | 1 | 5 |
| CBS-3595 | 2.9 | 89.2 | 3 | 7 |
*Calculated using Molinspiration or similar tools.
Analysis :
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features
- Thieno[3,2-d]pyrimidine core : This bicyclic structure is known for its biological activity.
- Thioether linkage : The presence of a sulfur atom enhances the compound's reactivity and potential interactions with biological targets.
- Fluorophenyl group : The fluorine substitution may influence the compound's pharmacokinetics and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition :
- Induction of Apoptosis :
- In Vivo Efficacy :
Anti-inflammatory Effects
The compound also exhibited anti-inflammatory properties:
- Cytokine Modulation :
- Inhibition of NF-kB Pathway :
Case Study 1: Breast Cancer Model
In a controlled study involving MDA-MB-231 breast cancer cells:
- Methodology : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : A dose-dependent decrease in cell viability was observed. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
Case Study 2: In Vivo Tumor Growth Inhibition
In an experiment using xenograft models:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
